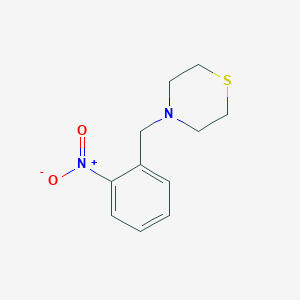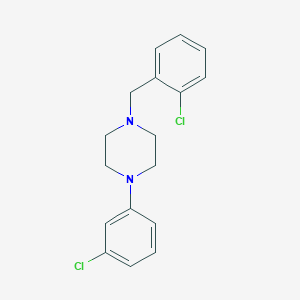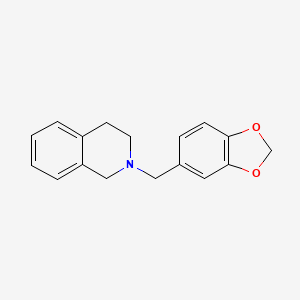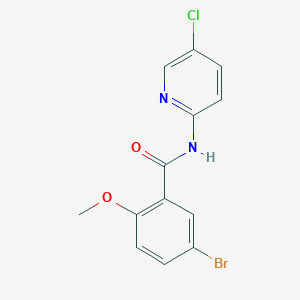![molecular formula C17H19ClN2O B5675389 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5675389.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The focus of this analysis is on a compound characterized by a piperazine ring substituted with a 3-chlorophenyl group and a phenolic moiety, indicative of its potential for diverse chemical reactions and applications in various fields. While the exact compound "4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol" lacks direct literature references, similar compounds have been synthesized and studied, providing insights into the synthesis methods, molecular structure, chemical reactions, and properties relevant to this analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic compounds or halides, involving steps such as reduction, bromination, nucleophilic substitution, and final modifications to introduce specific functional groups (Dong Chuan-min, 2014). For instance, the synthesis of a key intermediate similar to the target compound involves starting from 4-chlorobenzophenone, followed by reduction and reaction with anhydrous piperazine under optimized conditions to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, NMR, elemental analyses, and X-ray diffraction, revealing detailed insights into their geometric and electronic configurations (Z. Şahin et al., 2012). Density Functional Theory (DFT) calculations further support the spectral studies, providing a comprehensive understanding of the molecular structure, including bond lengths, angles, and electronic properties.
Chemical Reactions and Properties
Compounds containing piperazine and phenolic groups engage in various chemical reactions, including nucleophilic substitutions, Michael addition, and redox reactions, demonstrating a broad reactivity profile suitable for synthetic applications. The presence of the phenol and piperazine functionalities also implies the potential for hydrogen bonding and complex formation, affecting their reactivity and interaction with biological targets (J.V.Guna et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be influenced by the specific substituents and their arrangement within the molecule. For example, crystalline structures and solubility in various solvents are determined by the molecular conformation and the presence of functional groups capable of forming hydrogen bonds or other interactions (Yanxi Song et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in coupling reactions, derive from the nature of the phenol and piperazine groups. These groups can undergo oxidation, reduction, and other reactions that modify the electronic and steric properties of the molecule, affecting its overall chemical behavior and applications (Muzzaffar A Bhat et al., 2018).
Propriétés
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-15-2-1-3-16(12-15)20-10-8-19(9-11-20)13-14-4-6-17(21)7-5-14/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWWNADSPARUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259343 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)

![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)

![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide](/img/structure/B5675365.png)


![1,2,5-trimethyl-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5675407.png)